1-(4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone

Kinase inhibition SAR Positional isomerism

This para-ethanone 4-anilinoquinoline derivative offers a single hydrogen-bond acceptor for clean kinase hinge-region interrogation—distinct from sulfonamide/acetamide analogs. The 7-CF3-quinoline core ensures metabolic stability, while the ethanone handle enables further derivatization via reductive amination or Grignard reactions. Positional isomer (para vs. meta) impacts binding geometry; procure the precisely defined para-isomer for reproducible SAR. With predicted ClogP ~3.5 and TPSA ~42 Ų, it serves as an optimal CNS drug-like baseline for permeability and brain-penetration benchmarking. Ideal for computational docking calibration and antimalarial library expansion targeting chloroquine-resistant strains.

Molecular Formula C19H15F3N2O
Molecular Weight 344.337
CAS No. 881939-34-0
Cat. No. B2744718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone
CAS881939-34-0
Molecular FormulaC19H15F3N2O
Molecular Weight344.337
Structural Identifiers
SMILESCC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)C(=O)C
InChIInChI=1S/C19H15F3N2O/c1-11-9-17(24-15-6-3-13(4-7-15)12(2)25)16-8-5-14(19(20,21)22)10-18(16)23-11/h3-10H,1-2H3,(H,23,24)
InChIKeyNFDFDHOKIKCIGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone (CAS 881939-34-0): Quinoline-Derived Research Intermediate


1-(4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone (CAS 881939-34-0) is a synthetic quinoline derivative featuring a 2-methyl-7-(trifluoromethyl)quinoline core linked via a 4-amino bridge to a para-ethanone-substituted phenyl ring [1]. This compound belongs to a well-established class of 4-aminoquinolines that serve as key intermediates in medicinal chemistry, particularly in the development of kinase inhibitors and antimalarial agents . The ethanone moiety distinguishes it from sulfonamide-, acetamide-, and nitrile-containing analogs, offering a distinct hydrogen-bond acceptor profile for target engagement [2].

Why a Generic 4-Aminoquinoline Cannot Replace 1-(4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone


In-class 4-aminoquinoline derivatives are not freely interchangeable for research or procurement purposes due to well-documented structure-activity relationship (SAR) sensitivities at three critical vectors: the substitution pattern on the pendant phenyl ring (para- vs. meta-), the nature of the acyl group (acetyl vs. sulfonamide vs. acetamide), and the electronic influence of the 7-CF3 substituent on the quinoline core [1]. Even positional isomers—such as the 3-ethanone analog (CAS 881939-66-8)—can exhibit divergent binding conformations and target selectivity, as the aminoaryl geometry directly impacts kinase hinge-region interactions . The quantitative evidence below, although limited in direct comparative data, underscores why procurement decisions must be compound-specific.

Quantitative Differentiation Evidence for 1-(4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone


Para- vs. Meta-Positional Isomerism: Predicted Impact on Kinase Hinge Binding

The target compound places the ethanone substituent at the para position of the aniline ring, whereas its nearest positional isomer (CAS 881939-66-8) bears the ethanone group at the meta position . In 4-aminoquinoline kinase inhibitors, the para-substitution geometry is known to favor a linear, co-planar arrangement that optimizes hinge-region hydrogen bonding with the conserved kinase backbone, while the meta-isomer introduces a ~60° bond vector offset that can reduce hinge affinity [1]. No direct binding data are currently available for this pair; the predicted difference is inferred from crystallographic analyses of related 4-anilinoquinoline inhibitors [1].

Kinase inhibition SAR Positional isomerism

Ethanone vs. Acetamide Functional Group: Hydrogen-Bonding Capacity and Metabolic Stability

The target compound features a ketone (acetyl) group, whereas the closely related acetamide analog (CAS 881940-57-4) substitutes the ketone with an amide . The ketone oxygen acts exclusively as a hydrogen-bond acceptor (HBA), while the acetamide introduces an additional H-bond donor (N-H) and alters the electronic environment [1]. In a class-level analysis of quinoline-based EGFR inhibitors, replacement of an acetyl group with acetamide was associated with a ~5- to 10-fold reduction in cellular potency in some scaffolds, attributed to altered permeability and target engagement kinetics [1]. No direct pair-wise comparison data exist for these exact two compounds.

Medicinal chemistry Functional group comparison Metabolic stability

Ethanone vs. Sulfonamide: Impact on Aqueous Solubility and Permeability

The target compound's ethanone group provides a compact, relatively lipophilic terminus (ClogP contribution ~ -0.1), whereas the sulfonamide analog (e.g., TAK-659 core, CAS not directly comparable) introduces a polar, ionizable sulfonamide group (ClogP contribution ~ −1.2 to −1.8) [1]. Calculated physicochemical profiles for the target compound indicate a molecular weight of 344.34 g/mol, ClogP ~3.5, and topological polar surface area (TPSA) ~42 Ų . The sulfonamide analog is predicted to have a higher TPSA (~75–85 Ų) and lower logP, which typically reduces passive membrane permeability but improves aqueous solubility [1]. Experimentally measured solubility and permeability data for this specific compound are not publicly available.

Physicochemical properties Solubility Permeability

Trifluoromethyl Group Contribution: Metabolic Stability and Lipophilicity Relative to Non-Fluorinated Congeners

The 7-CF3 substituent on the quinoline core distinguishes this compound from non-fluorinated 4-aminoquinolines such as amodiaquine (7-Cl, 4'-OH). The trifluoromethyl group is well-established to enhance metabolic stability by blocking CYP450-mediated oxidation at the 7-position and increasing lipophilicity (Hansch π = +0.88 for CF3 vs. +0.71 for Cl) [1]. In related antimalarial quinoline series, CF3 substitution at the 7-position has been shown to improve in vitro potency against chloroquine-resistant Plasmodium strains by 2- to 5-fold compared to the 7-Cl analog [2]. No direct metabolic stability data are available for the target compound itself.

Metabolic stability Fluorine chemistry SAR

Recommended Research and Procurement Application Scenarios for 1-(4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone


Kinase Inhibitor SAR Probe Synthesis: Para-Ethanone Pharmacophore Validation

This compound is best deployed as a key intermediate in structure-activity relationship (SAR) campaigns targeting the 4-anilinoquinoline hinge-binding motif in kinases such as EGFR, SYK, or FLT3 [1]. The para-ethanone configuration provides a minimalist hydrogen-bond acceptor for hinge-region interrogation without the additional H-bond donor character introduced by acetamide or sulfonamide analogs. Its use is recommended when the goal is to isolate the contribution of the acetyl oxygen to target affinity and selectivity.

Antimalarial Lead Optimization: 7-Trifluoromethyl Quinoline Scaffold Expansion

Quinoline derivatives with a 7-CF3 substituent have demonstrated enhanced potency against chloroquine-resistant Plasmodium strains [1]. This compound can serve as a building block for library synthesis aimed at expanding the SAR around the 4-aminoaryl position. The ethanone group provides a synthetic handle for further derivatization (e.g., reductive amination, Grignard addition) while retaining the metabolically stable 7-CF3-quinoline core.

Physicochemical Property Benchmarking for CNS-Penetrant Quinoline Programs

With a predicted ClogP of ~3.5 and TPSA of ~42 Ų, this compound sits within favorable CNS drug-like space [1]. It is suitable as a reference compound in permeability and brain penetration studies when benchmarking next-generation quinoline-based CNS agents. Its ethanone group avoids the increased TPSA and HBD count of sulfonamide-containing counterparts, making it a more appropriate baseline for CNS exposure comparison.

Computational Chemistry and Docking Model Calibration

The constrained para-substitution geometry and well-defined HBA pharmacophore make this compound an excellent test case for calibrating docking scoring functions and molecular dynamics simulations focused on 4-anilinoquinoline–kinase interactions [1]. Procurement is warranted when a structurally rigid, computationally tractable ligand is needed to validate binding pose predictions prior to synthesis of more complex analogs.

Quote Request

Request a Quote for 1-(4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.